molecular formula C11H11FN2OS B2557800 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone CAS No. 2024733-91-1

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone

Cat. No. B2557800
CAS RN: 2024733-91-1
M. Wt: 238.28
InChI Key: PCJHOEHAZRDBMD-UHFFFAOYSA-N
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Description

“2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone” is a chemical compound. It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold , which includes our compound, serves as the central core for tropane alkaloids. These alkaloids exhibit diverse and interesting biological properties. Researchers have focused on stereoselective methods to prepare this fundamental structure. While some approaches involve enantioselective construction of an acyclic starting material, others achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .

Bridged Aza-Bicyclic Structures

Our compound can be used as a building block for constructing bridged aza-bicyclic structures. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes leads to oxygenated 2-azabicyclo[2.2.1]heptanes. These products can be further functionalized, creating a diverse library of bridged compounds with potential applications in drug discovery and materials science .

properties

IUPAC Name

(3-fluoropyridin-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-10-4-13-2-1-9(10)11(15)14-5-8-3-7(14)6-16-8/h1-2,4,7-8H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHOEHAZRDBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone

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